

An In-Depth Technical Guide to the Discovery and Development of Nicofluprole

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Compound of Interest

Compound Name: *Nicofluprole*

Cat. No.: *B6597129*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicofluprole, a novel insecticide belonging to the phenylpyrazole class, has demonstrated significant potential in the management of various agricultural pests. Developed by Bayer, this compound exhibits its insecticidal and acaricidal effects primarily through the antagonism of the γ -aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of the discovery and development of **Nicofluprole**, detailing its synthesis, mechanism of action, and biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide discovery and development.

Introduction

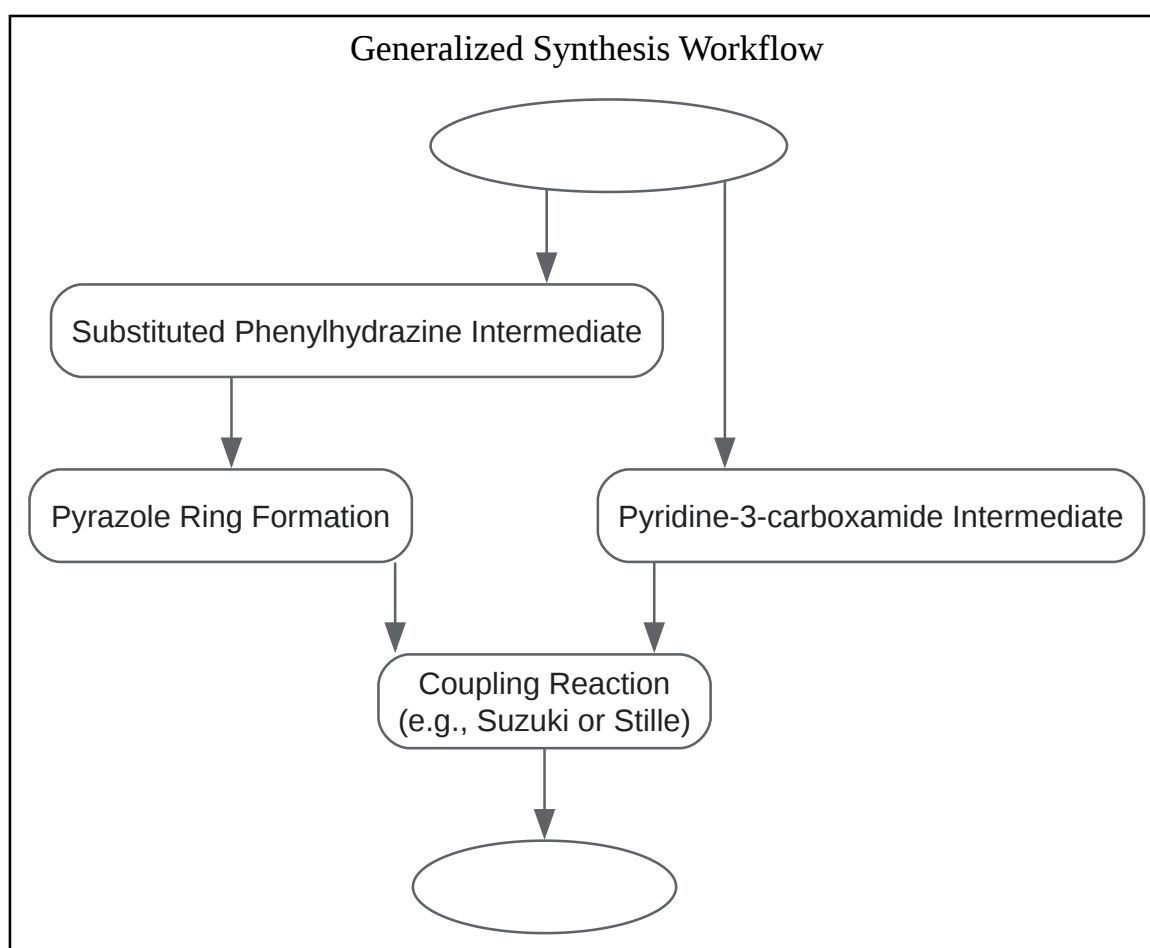
Nicofluprole, with the IUPAC name 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide and CAS Registry Number 1771741-86-6, is a potent phenylpyrazole insecticide.^[1]

Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides characterized by a central pyrazole ring with a phenyl group attachment.^[1] These compounds were developed to address the growing issue of pesticide resistance to other chemical classes. ^[1] This document outlines the core technical aspects of **Nicofluprole**'s development, from its chemical synthesis to its biological activity and mode of action.

Chemical Synthesis

The synthesis of **Nicofluprole** is a multi-step process that involves the strategic construction of key intermediates followed by their coupling to form the final molecule. While the specific, detailed industrial synthesis protocol is proprietary, the general synthetic strategy can be inferred from patent literature (WO2015067646A1) and related chemical syntheses.^[1] The core of the synthesis involves the formation of a substituted pyrazole ring and a pyridine-3-carboxamide moiety, which are then linked.

A generalized workflow for the synthesis is depicted below.



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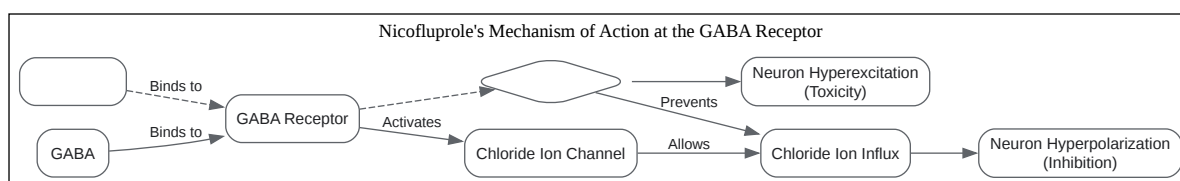
Caption: Generalized synthetic workflow for **Nicofluprole**.

Mechanism of Action

Primary Target: Insect GABA Receptors

The primary mechanism of action of **Nicofluprole**, consistent with other phenylpyrazole insecticides, is the antagonism of the insect γ -aminobutyric acid (GABA) receptor.^[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By binding to the GABA receptor, **Nicofluprole** blocks the influx of chloride ions through the associated ion channel. This disruption of normal inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and ultimately, death.

The signaling pathway affected by **Nicofluprole** is illustrated below.



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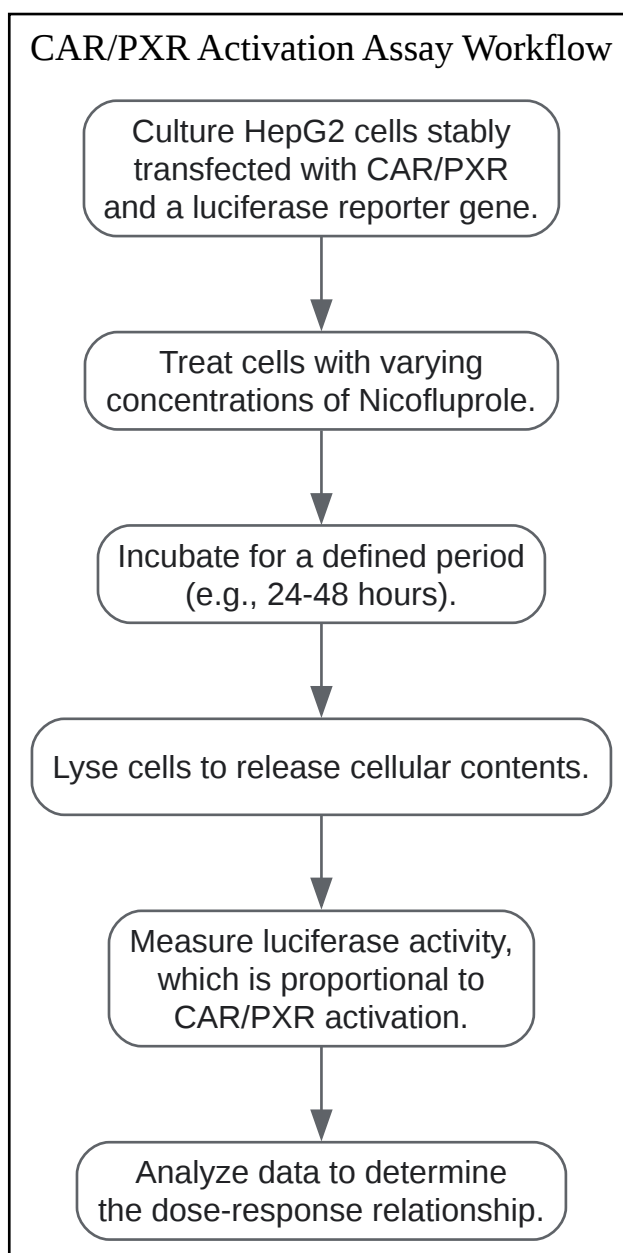
Caption: **Nicofluprole**'s antagonistic action on the insect GABA receptor.

Mammalian Selectivity and Toxicological Profile

A key feature of phenylpyrazole insecticides, including **Nicofluprole**, is their selective toxicity towards insects over mammals. This selectivity arises from differences in the GABA receptor structure between insects and mammals. **Nicofluprole** has a higher affinity for insect GABA receptors, making it significantly less potent against mammalian receptors.^[1]

Studies in rats have shown that **Nicofluprole** can induce increases in thyroid and liver weight. This effect is attributed to the activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). However, further research has demonstrated that these effects observed in rats are not relevant to humans, indicating a species-specific toxicological profile.

The workflow for assessing CAR/PXR activation is outlined below.



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Caption: Workflow for CAR/PXR transactivation assay.

Biological Efficacy

Nicofluprole and its derivatives have demonstrated significant insecticidal and acaricidal activity against a range of economically important agricultural pests. The efficacy is typically quantified by determining the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population within a specified time.

Acaricidal and Insecticidal Activity Data

The following tables summarize the available LC50 data for **Nicofluprole** and its derivatives against key pests.

Table 1: Acaricidal Activity of **Nicofluprole** Derivatives against *Tetranychus cinnabarinus*

Compound	LC50 (mg/L)
Nicofluprole Derivative 7a	93.7% mortality at 4 mg/L
Nicofluprole Derivative 7b	89.5% mortality at 4 mg/L
Nicofluprole Derivative A12	0.58 - 0.91
Nicofluprole Derivative A13	0.58 - 0.91
Nicofluprole Derivative A14	0.58 - 0.91
Nicofluprole Derivative A15	0.58 - 0.91
Nicofluprole Derivative A16	0.58 - 0.91
Nicofluprole Derivative A17	0.58 - 0.91

Data sourced from studies on **Nicofluprole** derivatives.[\[2\]](#)[\[3\]](#)

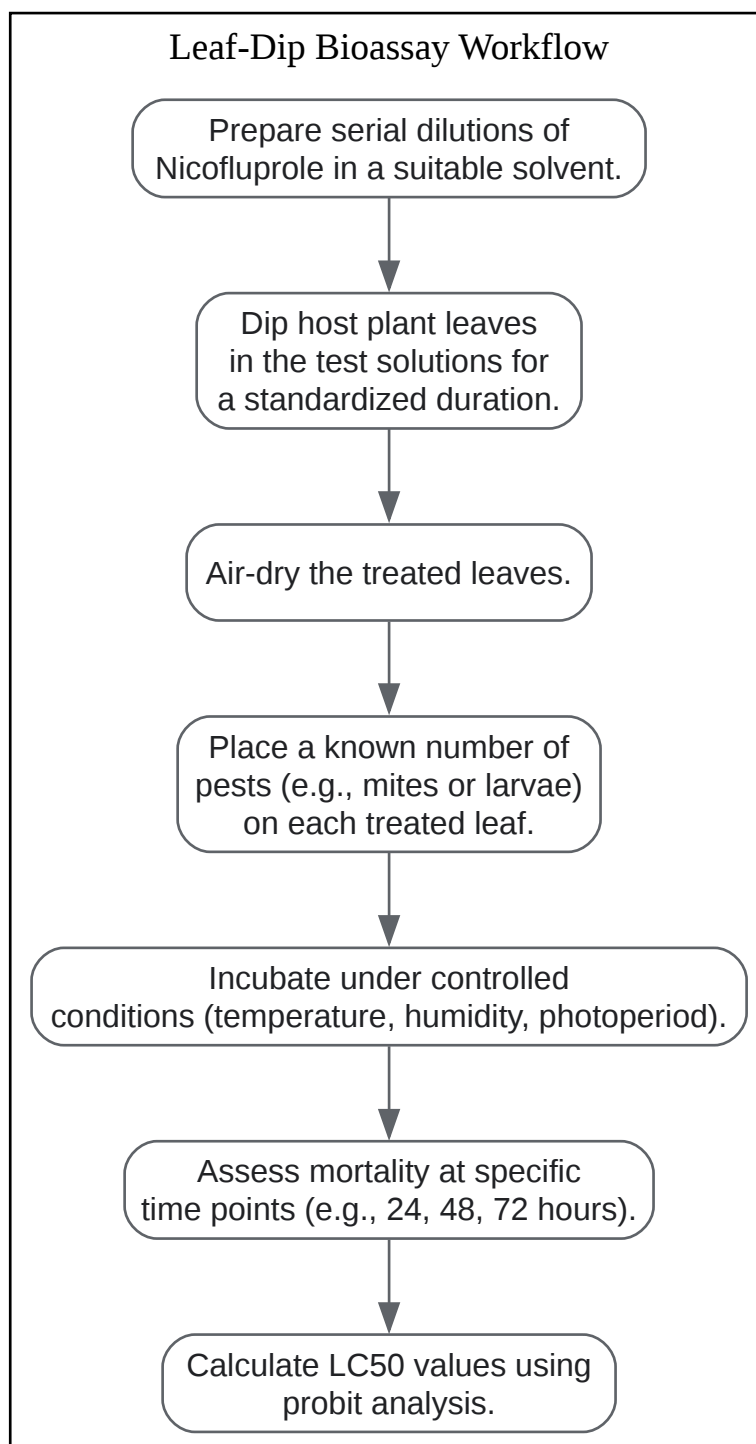
Table 2: Insecticidal Activity of **Nicofluprole** Derivatives

Compound	Pest	LC50 (mg/L)
Nicofluprole Derivative A15	<i>Plutella xylostella</i>	0.29
Nicofluprole Derivative A15	<i>Myzus persicae</i>	3.10

Data sourced from a study on **Nicofluprole** derivatives.[\[3\]](#)

Experimental Protocol for Bioassays

The determination of insecticidal and acaricidal activity is conducted through standardized bioassay protocols. A general workflow for a leaf-dip bioassay is provided below.



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Caption: Generalized workflow for a leaf-dip bioassay.

Structure-Activity Relationship (SAR)

The development of **Nicofluprole** has been guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological activity. Research into **Nicofluprole** derivatives has provided insights into the key structural features required for potent insecticidal and acaricidal activity. For instance, modifications to the N-cyclopropyl-N-methylpyridine-3-carboxamide moiety have been explored to enhance efficacy against specific pests.[2][3] These studies are crucial for the rational design of new and improved phenylpyrazole insecticides.

Conclusion

Nicofluprole represents a significant advancement in the field of phenylpyrazole insecticides. Its potent activity against a range of agricultural pests, coupled with a favorable toxicological profile for non-target organisms, makes it a valuable tool for integrated pest management programs. The detailed understanding of its synthesis, mechanism of action, and biological efficacy, as outlined in this technical guide, provides a solid foundation for further research and development in this important class of insecticides. Continued exploration of the structure-activity relationships of **Nicofluprole** and its analogs holds the promise of discovering even more effective and selective crop protection solutions.

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